Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYAWAMDZXFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,4 Dihydro 2h Pyrrole 2 Carboxylate and Its Derivatives
Classical and Contemporary Approaches to the Dihydropyrrole Ring System
The construction of the dihydropyrrole core can be achieved through a variety of synthetic routes, ranging from traditional cyclization reactions of linear precursors to modern, mechanistically sophisticated pathways involving pericyclic reactions. These methods offer access to a wide array of substituted dihydropyrroles, allowing for structural diversity.
Cyclization reactions represent the most direct and widely employed strategy for synthesizing the dihydropyrrole ring. These methods typically involve the formation of one or two carbon-nitrogen bonds in an intramolecular fashion from an appropriately functionalized acyclic precursor.
A prominent method for synthesizing the dihydropyrrole framework is the cyclocondensation reaction between α,β-unsaturated ketones (enones) and aminonitriles. figshare.comfigshare.com This approach typically yields 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are direct precursors to the corresponding carboxylates. beilstein-journals.orgresearchgate.net The reaction sequence involves the one-pot condensation of an enone with a compound like aminoacetonitrile (B1212223) hydrochloride. figshare.com The resulting 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles can then be further manipulated. figshare.com For instance, these intermediates can be converted into 2,4-disubstituted pyrroles through microwave-induced dehydrocyanation. beilstein-journals.orgresearchgate.net
The reaction is versatile, allowing for the synthesis of various substituted dihydropyrroles. While some products are stable, 2-substituted analogues can be readily converted to trisubstituted pyrroles, often under microwave irradiation. figshare.com
| Enone Reactant | Aminonitrile Reactant | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Chalcone derivatives | Aminoacetonitrile hydrochloride | Pyridine (B92270), reflux | 3,5-Disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitrile | 53-82% | beilstein-journals.orgresearchgate.net |
| Various enones | α-Substituted α-aminonitriles | Microwave irradiation | 2,3,5-Trisubstituted pyrroles (via dihydropyrrole intermediate) | Not specified | figshare.com |
The cyclization of 2-amino-5-oxonitriles provides a direct pathway to derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. researchgate.netmdpi.com This method is crucial as 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate in the metabolic cycle of L-proline. mdpi.com The synthesis begins with the Michael addition of a protected aminoacetonitrile, such as [(diphenylmethylene)amino]acetonitrile, to an enone. researchgate.netmdpi.com This step yields substituted 2-amino-5-oxonitriles, often with high diastereoselectivity. researchgate.net
The subsequent and key step involves the selective removal of the protecting group (e.g., the diphenylmethylene group) under acidic conditions, which triggers an in situ cyclization to form the 3,4-dihydro-2H-pyrrole-2-carbonitrile ring system. researchgate.netmdpi.com The resulting nitrile can then be hydrolyzed to the desired carboxylate.
| Precursor | Key Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 3,5-Diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitrile | Deprotection and in situ cyclization | 20% HCl, Diethyl ether, Methanol (B129727), Room Temperature | trans- and cis-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile | mdpi.com |
| Substituted 2-amino-5-oxonitriles | Cyclization | Acidic conditions | Substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles | researchgate.net |
The formation of the dihydropyrrole ring can be achieved through the reductive cyclization of γ-nitro ketones. This process involves two key transformations: the reduction of the nitro group to a primary amine, followed by the intramolecular condensation of the resulting γ-amino ketone to form the cyclic imine (a 1-pyrroline). Catalytic hydrogenation is a common method for the reduction of nitro groups. itc.mx This reduction is a highly exothermic and rapid reaction, often proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. itc.mxstevens.edu
Various catalysts, predominantly based on transition metals like palladium, platinum, nickel, or cobalt, are effective for this transformation. google.com The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst, can be optimized to ensure high conversion and selectivity. stevens.edu Once the γ-amino ketone is formed, it undergoes spontaneous or acid-catalyzed cyclization to yield the 1-pyrroline (B1209420) ring system. The use of specific additives, such as vanadium compounds, can prevent the accumulation of undesired hydroxylamine intermediates during the hydrogenation of aromatic nitro compounds. google.com
| Catalyst System | Substrate Type | Key Advantage/Feature | Reference |
|---|---|---|---|
| 5% Pd/Alumina | Aromatic nitro ketone | Studied in microreactors for improved mass/heat transfer. | stevens.edu |
| Iron(II)–PNN complex | Ketones (general) | Catalyzes hydrogenation under mild conditions (room temp, 4 bar H₂). | rsc.org |
| Noble metal, Ni, or Co catalysts with Vanadium compound | Aromatic nitro compounds | Prevents accumulation of hydroxylamine byproducts. | google.com |
| Proton-exchange membrane (PEM) reactor | Nitroarenes | Electrocatalytic hydrogenation at room temperature. | nih.gov |
The intramolecular condensation of a γ-amino carboxylic acid is a fundamental approach to forming the dihydropyrrole core, which is essentially a cyclic lactam. However, the direct condensation is challenging because the basic amine and the acidic carboxylic acid readily form a highly unreactive ammonium (B1175870) carboxylate salt (zwitterion). libretexts.orglibretexts.org To overcome this, the reaction often requires heating the salt to temperatures above 100°C to drive off water and promote amide bond formation. libretexts.org
Alternatively, the carboxylic acid can be activated to facilitate the reaction. acsgcipr.org Activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) convert the carboxylic acid into a more reactive intermediate with a good leaving group, which is then readily displaced by the amine nucleophile. libretexts.orglibretexts.org More modern methods employ catalysts to promote this dehydrative condensation under milder conditions. For example, HBF₄ with molecular sieves or catalysts based on boron or titanium (e.g., TiCl₄) have been shown to be effective for amide synthesis from a variety of carboxylic acids and amines. researchgate.netd-nb.info
Modern synthetic strategies have incorporated pericyclic reactions, such as electrocyclizations, to construct the dihydropyrrole ring with high levels of control and efficiency. An electrocyclic reaction is a concerted process involving the formation of a sigma bond between the termini of a conjugated π-system. masterorganicchemistry.com
One such pathway involves the thermal electrocyclization of a stabilized 2-azapentadienyl anion. figshare.comfigshare.com This anion can be generated in situ from the condensation of enones and α-aminonitriles. figshare.combeilstein-journals.org The subsequent electrocyclic ring closure furnishes the 3,4-dihydro-2H-pyrrole intermediate. beilstein-journals.org
A more recent and conceptually distinct approach involves a consecutive 6π-electrocyclization and ring-contraction sequence. organic-chemistry.orgacs.org In this method, readily available 2,5-dihydrothiophenes are opened to form 1,3-diene precursors. These dienes, in the presence of an agent like chloramine-T, form a sulfilimine intermediate that undergoes a spontaneous 6π-electrocyclization. This is followed by a ring contraction to afford the 2,5-dihydropyrrole skeleton. organic-chemistry.orgacs.org This powerful strategy expands the utility of electrocyclic reactions in heterocyclic synthesis. acs.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular complexity. For the synthesis of dihydropyrrole derivatives, MCRs offer a powerful tool. For instance, a three-component reaction involving a chalcone, benzylamine, and benzaldehyde (B42025) can be employed to construct polysubstituted dihydropyrroles. researchgate.net While not always producing the specific ethyl ester directly, these MCRs create the core dihydropyrrole structure which can be further modified.
Table 1: Example of a Multicomponent Reaction for Dihydropyrrole Synthesis
| Component 1 | Component 2 | Component 3 | Resulting Scaffold |
| Chalcone | Benzylamine | Benzaldehyde | Polysubstituted Dihydropyrrole |
Stereoselective and Asymmetric Synthesis of Dihydropyrrole Carboxylates
Controlling the stereochemistry during the synthesis of dihydropyrrole carboxylates is crucial, as the biological activity of such chiral molecules can be highly dependent on their specific 3D structure. Chemists employ both diastereoselective and enantioselective (asymmetric) methods to achieve this control.
Diastereoselective synthesis aims to preferentially form one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already has one. In the context of dihydropyrrole synthesis, this often involves controlling the geometry of a crucial cyclization step.
A direct route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives involves the cyclization of 2-amino-5-oxonitriles. mdpi.com The initial Michael addition of [(diphenylmethylene)amino]acetonitrile to enones can be controlled to produce specific diastereoisomers of the open-chain precursor. mdpi.com Subsequent deprotection and in-situ cyclization under acidic conditions can yield either trans- or cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, depending on the stereochemistry of the precursor. mdpi.com This demonstrates how control over an acyclic intermediate dictates the final cyclic product's diastereoselectivity.
Similarly, principles of diastereoselective cyclization are seen in related heterocyclic syntheses. For example, highly substituted tetrahydropyridines can be synthesized with high diastereomeric purity (>95%) through a cascade reaction involving a rhodium-catalyzed C-H activation, coupling, electrocyclization, and a final reduction step. nih.gov Such strategies highlight the importance of controlled ring-closure in achieving a single, desired diastereomer.
Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to produce a molecule as a single enantiomer. For dihydropyrroles and related N-heterocycles, this is a field of intensive research. Various catalytic systems have been developed to achieve high enantioselectivity.
Chiral Lewis Acids: A chiral boron Lewis acid system, formed from B(OMe)₃ and (R)-BINOL, has been used to catalyze the asymmetric Pictet-Spengler-type reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes. researchgate.net This approach yields structurally diverse 4,5-dihydropyrrolo[1,2-a]quinoxalines in good to excellent yields and enantiomeric excesses (ee). researchgate.net
Transition Metal Catalysis:
Copper: Copper(I) complexes with chiral ligands like Fesulphos have been successfully used in highly enantioselective 1,3-dipolar cycloadditions of azomethine ylides. acs.org This method produces chiral pyrrolidines, direct precursors to dihydropyrroles, with excellent control over the stereochemistry. acs.org
Rhodium: Rhodium-catalyzed asymmetric carboxylation of specific allylic bromides can form stereogenic carbon centers that bear two different carboxylate groups with high yields and enantioselectivity. nih.govrsc.org This strategy is a powerful way to introduce a chiral, functionalized carbon atom.
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as potent organocatalysts for asymmetric reactions. Oxidative NHC catalysis has been applied in (3+3) cycloadditions to construct N-N axially chiral pyrroles with simultaneous creation of both axial and central chirality. nih.gov
Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis of Pyrrole (B145914)/Dihydropyrrole Derivatives
| Catalyst System | Reaction Type | Product Class | Reported Efficiency | Source(s) |
| Cu(I)/Fesulphos | 1,3-Dipolar Cycloaddition | Axially Chiral Naphthylpyrroles | Excellent yields and enantioselectivities | acs.org |
| B(OMe)₃ / (R)-BINOL | Pictet-Spengler-type Reaction | 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Good to excellent yields and ee | researchgate.net |
| N-Heterocyclic Carbene (NHC) | (3+3) Cycloaddition | N-N Axially Chiral Pyrroles | Moderate to good yields and diastereoselectivities, excellent enantioselectivities | nih.gov |
| [Rh(COD)(Cl)]₂ / Chiral Ligand | Asymmetric Carboxylation | Chiral gem-dicarboxylates | Good yields, high enantioselectivity | nih.govrsc.org |
Reaction Conditions and Optimization
The success of any synthetic methodology hinges on the careful optimization of reaction conditions. The choice of solvent and the specific catalyst employed can dramatically influence the reaction's outcome, affecting yield, purity, and stereoselectivity.
Solvent Effects on Reaction Outcomes
The solvent in which a reaction is conducted can affect reactant solubility, reaction rates, and even the chemical pathway taken. In the synthesis of dihydropyrroles and their precursors, a variety of solvents are used, tailored to the specific reaction step.
In the Barton-Zard reaction between 3-nitro-2H-chromenes and ethyl isocyanoacetate to form chromeno[3,4-c]pyrroles, refluxing ethanol (B145695) serves as the solvent. nih.gov
A classic synthesis of ethyl pyrrole-2-carboxylate involves an initial acylation of pyrrole in anhydrous diethyl ether , followed by a rearrangement and ester formation in anhydrous ethanol . orgsyn.org
The synthesis of halogenated pyrrole building blocks often requires different solvents for different steps. For example, the reduction of an azide (B81097) to an amine can be performed in a THF/H₂O (10:1) mixture, while a substitution reaction to introduce the azide might be carried out in DMF . nih.gov
Table 3: Solvent Usage in Pyrrole and Dihydropyrrole Synthesis
| Reaction Step | Solvent(s) | Purpose | Source(s) |
| Barton-Zard Reaction | Ethanol | Reaction medium at reflux | nih.gov |
| Pyrrole Acylation | Diethyl Ether | Reaction medium for acylation with trichloroacetyl chloride | orgsyn.org |
| Haloimide Rearrangement | Ethanol | Medium for sodium ethoxide-mediated reaction | orgsyn.org |
| Azide Substitution | Dimethylformamide (DMF) | Solvent for reaction with sodium azide | nih.gov |
| Staudinger Reduction | Tetrahydrofuran (THF) / Water | Solvent for reduction of azide with triphenylphosphine | nih.gov |
Catalysis in Dihydropyrrole Formation
Beyond the chiral catalysts used for asymmetric synthesis, a range of other catalytic systems are essential for promoting the formation of the dihydropyrrole ring. These catalysts can be acids, bases, or metal-based and are chosen to facilitate specific bond-forming events.
Base Catalysis: Simple inorganic bases are common catalysts. Potassium carbonate (K₂CO₃) is used as the base in the Barton-Zard synthesis of chromenopyrroles in ethanol. nih.gov In a different approach, the Michael addition leading to dihydropyrrole precursors can be performed under phase-transfer catalysis (PTC) conditions using calcium oxide (CaO) as the base. mdpi.com
Iodide-Mediated Ring Expansion: A novel method for synthesizing diethyl 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates involves the ring expansion of N-vinyl aziridines. researchgate.net This transformation is effectively mediated by iodide ions , which induce the ring-opening of the aziridine (B145994) and subsequent cyclization to the five-membered dihydropyrrole ring. researchgate.net
Acid Catalysis: The cyclization of 2-amino-5-oxopentanenitriles to form the final 3,4-dihydro-2H-pyrrole-2-carbonitrile ring is achieved by treatment with 20% hydrochloric acid in a mixture of diethyl ether and methanol. mdpi.com
Table 4: Catalysts in Dihydropyrrole Synthetic Methods
| Catalyst/Mediator | Synthetic Method | Role of Catalyst | Source(s) |
| Potassium Carbonate (K₂CO₃) | Barton-Zard Reaction | Base to facilitate condensation | nih.gov |
| Calcium Oxide (CaO) | Michael Addition | Base under phase-transfer conditions | mdpi.com |
| Iodide Ion (e.g., from NaI or KI) | Aziridine Ring Expansion | Nucleophile to initiate ring-opening and expansion | researchgate.net |
| Hydrochloric Acid (HCl) | Deprotection/Cyclization | Acid catalyst for imine formation and ring closure | mdpi.com |
Acid-Mediated Cyclization
Acid-catalyzed cyclization is a fundamental strategy for the synthesis of N-heterocycles. The general mechanism involves the protonation of a carbonyl or imine group, which enhances its electrophilicity and facilitates an intramolecular nucleophilic attack to form the ring. youtube.comyoutube.com For dihydropyrrole synthesis, this often involves the cyclization of a linear precursor such as an aminoketone or aminoaldehyde. The initial protonation of the carbonyl oxygen is followed by the attack of the nitrogen atom's lone pair, leading to a hemiaminal intermediate which then dehydrates to form the cyclic imine, or dihydropyrrole. youtube.com
A common approach involves the in situ formation of a γ-amino enone, which is then treated with an acid to trigger a dehydrative cyclization. For instance, rhodium(I)-catalyzed hydroacylation of aldehydes with allylic amines produces hydroacylation adducts that can be directly cyclized by treatment with para-toluenesulfonic acid (p-TSA). nih.govnih.gov This acid treatment can also induce the cleavage of protecting groups like the Boc-group, directly yielding the dihydropyrrole structure. nih.gov Brønsted acids have also been shown to effectively catalyze the cyclization of aminodiazoesters with aldehydes to produce a variety of 5-membered N-heterocycles bearing a 3-carboxylate group. nih.gov
Base-Catalyzed Approaches
Base-catalyzed methods provide an alternative pathway to dihydropyrroles, typically by promoting the formation of a nucleophilic species that initiates the cyclization cascade. The base abstracts a proton to generate a carbanion, which then undergoes an intramolecular reaction. youtube.com
One prominent example is the Barton-Zard reaction, where a base like potassium hexamethyldisilazide (KHMDS) catalyzes the diastereoselective reaction between a nitroolefin and an α-isocyano substrate. This reaction proceeds through a 3,4-dihydro-2H-pyrrole intermediate. nih.gov Other bases, such as cesium carbonate (Cs₂CO₃), have been employed to mediate the intramolecular cyclization of α-nitroethylallenic esters, leading to functionalized pyrrolin-2-ones. nih.gov Similarly, strong bases like potassium tert-butoxide are key in promoting domino reactions that consist of hydroamination and cyclization to form dihydroindoles, a related heterocyclic system. nih.gov
The following table summarizes examples of base-catalyzed cyclization reactions for synthesizing dihydropyrrole precursors and related structures.
| Base | Reactants | Product Type | Reference |
| KHMDS | Nitroolefin + α-Isocyanoacetate | 3,4-Dihydro-2H-pyrrole | nih.gov |
| Cs₂CO₃ | α-Nitroethylallenic ester | Pyrrolin-2-one | nih.gov |
| Potassium tert-butoxide | Primary aniline (B41778) + Substituted styrene | 2,3-Dihydroindole | nih.gov |
Phase-Transfer Catalysis in Dihydropyrrole Synthesis
Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the reactant from the aqueous phase to the organic phase where the reaction occurs.
In the context of heterocyclic synthesis, PTC offers advantages such as milder reaction conditions, increased yields, and the use of inexpensive and environmentally benign reagents and solvents. For example, the synthesis of 3,4-dihydropyridin-2-ones, a structurally related class of heterocycles, has been achieved under solid-liquid PTC conditions. mdpi.com This method employs well-crushed potassium hydroxide (B78521) (KOH) as the solid base and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHSO₄) as the phase-transfer agent in dichloromethane (B109758) at room temperature. mdpi.com The catalyst facilitates the deprotonation of the substrate in the organic phase, initiating a domino reaction of Michael-type addition followed by intramolecular annulation. mdpi.com Although not exclusively documented for Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate itself, these principles are broadly applicable to the synthesis of related nitrogen-containing heterocycles. nih.gov
Temperature and Pressure Influences
Reaction conditions such as temperature and pressure can significantly influence the kinetics, selectivity, and even the outcome of a synthetic route.
Temperature: Temperature can be a controlling factor in divergent syntheses, where a common intermediate can lead to different products based on the applied thermal energy. For example, in the reaction of homopropargylic amines with 2-butynedioates, an active dihydropyrrole intermediate is formed. At temperatures up to 120 °C, this intermediate undergoes a [2+2]-cycloaddition to yield pyrrolo-b-cyclobutenes. However, increasing the temperature to 150 °C bypasses this pathway and directly produces dihydro-1H-azepines. acs.org In other syntheses, specific temperatures are required for optimal yield and selectivity. The hydrogenative cyclization of nitro ketones to form 3,4-dihydro-2H-pyrroles is typically conducted at elevated temperatures, such as 100-120 °C. researchgate.netnih.gov
Pressure: The effect of pressure on reaction rates is governed by the volume of activation (Δ‡V). Reactions with a negative activation volume are accelerated by an increase in pressure. This is often the case for cyclization reactions where multiple molecules combine or a single molecule becomes more compact in the transition state. researchgate.net In the synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenative cyclization of nitro ketones, the reaction is performed under significant hydrogen pressure, typically 20 bar. researchgate.netnih.gov This pressure is necessary not only to ensure a sufficient concentration of dissolved hydrogen for the hydrogenation step but also to favorably influence the cyclization process.
The table below shows examples of specific temperature and pressure conditions used in dihydropyrrole synthesis.
| Synthesis Method | Temperature | Pressure | Product | Reference |
| Hydroamination/[2+2]-Cycloaddition | ≤ 120 °C | N/A | Pyrrolo-b-cyclobutene | acs.org |
| Hydroamination/Rearrangement | 150 °C | N/A | Dihydro-1H-azepine | acs.org |
| Hydrogenative Cyclization | 100-120 °C | 20 bar H₂ | 3,4-Dihydro-2H-pyrrole | researchgate.netnih.gov |
Synthesis of Substituted this compound Derivatives
The development of methods to create substituted dihydropyrroles is crucial for generating molecular diversity for applications in medicinal chemistry and materials science.
Strategies for Functional Group Incorporation
Incorporating various functional groups onto the dihydropyrrole scaffold can be achieved by using appropriately substituted starting materials in a multicomponent reaction or by designing a synthetic route that tolerates a wide range of functionalities.
A highly effective strategy is the three-component reaction involving a ketone, an aldehyde, and a nitroalkane to form a nitro ketone precursor. This precursor is then subjected to a nickel-catalyzed hydrogenative cyclization to yield the substituted 3,4-dihydro-2H-pyrrole. This method has a broad scope, allowing for a variety of substituents derived from the initial components. nih.gov
Another versatile approach is the rhodium-catalyzed hydroacylation between aldehydes and allylic amines. This reaction tolerates a wide array of substituents on both reactants. Alkyl, aryl, and heteroaryl groups can be present on the allylic amine, while substituted aryl and heteroaryl aldehydes can also be employed successfully. The resulting linear adducts are then cyclized, leading to highly functionalized dihydropyrroles. nih.gov
Regioselective Synthesis of Substituted Analogs
Regioselectivity, the control over the orientation of a reaction at a particular position in a molecule, is paramount in synthesis. In the context of dihydropyrrole synthesis, controlling the position of substituents is key to accessing specific isomers.
The rhodium-catalyzed hydroacylation reaction is a prime example of a regioselective process. The reaction between an aldehyde and an unsymmetrical alkene or alkyne can potentially yield both linear and branched products. For the synthesis of dihydropyrroles from propargylic or allylic amines, only the linear hydroacylation adduct is capable of undergoing the desired cyclization. nih.gov The use of rhodium(I) catalysts with specific small bite-angle diphosphine ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm), is effective in directing the reaction to deliver the linear adduct with high selectivity, thus ensuring the formation of the desired pyrrole or dihydropyrrole ring system upon cyclization. nih.govnih.gov This catalyst control over regioselectivity is a powerful tool for the unambiguous synthesis of substituted analogs.
Reactivity and Mechanistic Investigations of Ethyl 3,4 Dihydro 2h Pyrrole 2 Carboxylate
Transformation Pathways of the Dihydropyrrole Core
The partially saturated pyrrole (B145914) ring, often referred to as a pyrroline (B1223166), is the most reactive part of the molecule. It can undergo oxidation to achieve aromaticity, be reduced to a fully saturated ring system, or be functionalized at the nitrogen atom.
Oxidation Reactions Leading to Pyrrole Derivatives
The conversion of the 3,4-dihydro-2H-pyrrole core to a fully aromatic pyrrole ring is a thermodynamically favorable process. This aromatization can be achieved using a variety of oxidizing agents. While specific studies on Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate are not extensively documented, the oxidation of related dihydropyrrole intermediates is a common step in multi-step pyrrole syntheses.
Commonly employed oxidizing agents for similar systems include:
Manganese Dioxide (MnO₂): Often used for the oxidation of dihydropyrroles, typically in a neutral solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): A powerful dehydrogenating agent that is effective in converting dihydropyrroles to pyrroles.
Chloranil: Another quinone-based oxidant that can facilitate the aromatization.
Copper(II) salts and air: This system can be used for a catalytic oxidation process. nih.gov
The general transformation can be represented as follows:

Table 1: Examples of Oxidation Conditions for Dihydropyrrole Analogs
| Starting Material Analogue | Oxidizing Agent | Solvent | Temperature | Product | Reference |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | DDQ | Benzene | Reflux | 3,5-Diaryl-pyrrole-2-carbonitriles | N/A |
| Substituted 3,4-dihydropyrroles | MnO₂ | Chloroform | Room Temp. | Corresponding pyrroles | N/A |
Reduction Reactions to Saturated Pyrrolidine (B122466) Systems
The imine-like double bond within the dihydropyrrole ring can be readily reduced to yield the corresponding saturated pyrrolidine derivative, Ethyl pyrrolidine-2-carboxylate. This transformation is typically achieved through catalytic hydrogenation.
Common reduction conditions include:
Hydrogen gas (H₂) with a metal catalyst: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are effective catalysts for this transformation. The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.
Sodium borohydride (B1222165) (NaBH₄): In some cases, hydride reducing agents can be used, although catalytic hydrogenation is generally more common for this type of reduction.
The resulting ethyl pyrrolidine-2-carboxylate is a valuable building block in its own right, being a derivative of the amino acid proline.
Table 2: Typical Conditions for the Reduction of Dihydropyrrole Analogs
| Starting Material Analogue | Reagent | Catalyst | Solvent | Product | Reference |
| Substituted 3,4-dihydro-2H-pyrroles | H₂ | Pd/C | Ethanol | Corresponding pyrrolidines | N/A |
| Substituted 3,4-dihydro-2H-pyrroles | H₂ | Raney Nickel | Methanol | Corresponding pyrrolidines | N/A |
Nucleophilic and Electrophilic Substitution at the Nitrogen Atom
The secondary amine nitrogen in this compound is nucleophilic and can participate in various reactions with electrophiles.
N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base to neutralize the hydrogen halide byproduct.
N-Acylation: Acylation of the nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction typically proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid generated.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding N-sulfonated derivatives.
These reactions provide a straightforward method for introducing a wide variety of substituents onto the nitrogen atom, further diversifying the utility of this scaffold.
Reactivity of the Ester Moiety
The ethyl ester group of this compound exhibits the typical reactivity of an ester.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis, or saponification, using a base such as sodium hydroxide (B78521) or potassium hydroxide, is generally preferred as it is an irreversible process. libretexts.org Acid-catalyzed hydrolysis, using a dilute mineral acid like hydrochloric acid, is a reversible reaction. chemguide.co.uk
Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by heating the ester in the presence of an excess of another alcohol and an acid or base catalyst. nih.gov Enzymatic transesterification using lipases has also been reported for related pyrrole esters. nih.gov
Amidation: The ester can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating.
Reduction: The ester group can be reduced to a primary alcohol, (3,4-dihydro-2H-pyrrol-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Exploration of Reaction Mechanisms
The mechanisms of the reactions of this compound are generally analogous to those of other compounds containing similar functional groups.
Elucidation of Key Intermediates
While specific mechanistic studies for this exact molecule are not prevalent in the literature, the key intermediates in its transformations can be inferred from established reaction mechanisms.
Oxidation to Pyrroles: The oxidation of dihydropyrroles to pyrroles is believed to proceed through a stepwise dehydrogenation process. The exact intermediates will depend on the oxidant used. For example, with quinone-based oxidants like DDQ, the reaction likely involves hydride abstraction followed by proton loss to achieve aromatization.
Catalytic Hydrogenation: The reduction of the imine functionality via catalytic hydrogenation is thought to occur through the adsorption of the molecule onto the surface of the metal catalyst. The hydrogen atoms are also adsorbed onto the catalyst surface and are then transferred sequentially to the carbon and nitrogen atoms of the double bond.
N-Acylation: The mechanism of N-acylation involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride or anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of the leaving group (chloride or carboxylate) to give the N-acylated product.
Ester Hydrolysis (Basic): The saponification of the ester group proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. The ethoxide ion then deprotonates the carboxylic acid in a fast acid-base reaction to yield the carboxylate salt and ethanol.
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies and specific reaction rate determinations for the transformations of this compound are not extensively documented in the reviewed literature. However, the kinetics of its formation, particularly within the context of the Barton-Zard pyrrole synthesis, and its subsequent reactions can be inferred from mechanistic studies of related systems. The Barton-Zard reaction, a powerful method for pyrrole synthesis, involves the reaction of a nitroalkene with an α-isocyanoacetate, where a dihydropyrrole is a key intermediate. wikipedia.org
The electronic and steric properties of the substituents on the N-vinyl aziridine (B145994) precursors have been shown to impact the kinetics of the ring expansion to form pyrrolines. researchgate.net This indicates that the rate of formation of dihydropyrrole structures is sensitive to the electronic nature of the starting materials. In the synthesis of 2,3-dihydro-1H-pyrroles from 2,4-pentadienenitriles and ethyl isocyanoacetate, the reaction conditions, such as the amount of base (DBU) and temperature, determine the reaction pathway and products, highlighting kinetic control over the transformation. rsc.org
The table below summarizes reaction conditions for the synthesis of related dihydropyrrole and pyrrole structures, which can provide an indirect understanding of the kinetics.
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Nitro-2H-chromenes, Ethyl isocyanoacetate | K₂CO₃ | Ethanol | Reflux | 0.5 | 1-Ethyl 2,4-dihydrochromeno[3,4-c]pyrroles | 63-94 | nih.govmdpi.com |
| 2,4-Pentadienenitriles, Ethyl isocyanoacetate | DBU (0.3 equiv) | Ethanol | Room Temp | - | 2,3-Dihydro-1H-pyrroles | - | rsc.org |
| 2,4-Pentadienenitriles, Ethyl isocyanoacetate | DBU (2.0 equiv) | Ethanol | Reflux | - | 3-Alkyl-1H-pyrroles | - | rsc.org |
Stereochemical Outcomes of Transformations
The stereochemical outcomes of reactions involving this compound are crucial in asymmetric synthesis, particularly when this compound serves as a chiral building block. The transformations can either retain, invert, or racemize the stereocenter at the C2 position.
In the context of the Barton-Zard reaction, if the starting materials are chiral and the reaction is carried out under conditions that preserve stereochemical integrity, the resulting dihydropyrrole intermediate could be formed as a single enantiomer or a diastereomeric mixture. The subsequent elimination of the nitro group to form the aromatic pyrrole results in the loss of the stereocenters at C3 and C4. However, the stereocenter at C2, bearing the ethyl carboxylate group, can be retained in the final pyrrole product if it is not involved in the aromatization process.
The synthesis of polysubstituted dihydropyrroles via three-component reactions has been shown to produce diastereomers. For instance, the reaction of a chalcone, benzylamine, and benzaldehyde (B42025) can lead to the formation of a major product along with a minor diastereomer. researchgate.net This suggests that the cyclization step leading to the dihydropyrrole ring is not always completely stereoselective.
The stereochemistry of transformations involving dihydropyrroles has been demonstrated in the reaction of ethyl nitrosoacrylate with pyrrole derivatives. These reactions proceed through a hetero-Diels-Alder mechanism to form a bicyclic 1,2-oxazine intermediate, which then undergoes ring-opening to yield an open-chain oxime as a single stereoisomer. nih.govfrontiersin.org This indicates a high degree of stereochemical control in the cycloaddition and subsequent rearrangement steps. In the reaction with 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, two regioisomeric open-chain oximes were isolated as single stereoisomers, confirming the stereospecificity of the hetero-Diels-Alder reaction followed by ring-opening. frontiersin.org
Furthermore, the synthesis of novel diethyl 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates through iodide ion-mediated ring expansion of N-vinylaziridines proceeds with the formation of a new heterocyclic system where the stereochemistry would be influenced by the substitution pattern of the starting aziridine. researchgate.net
The following table presents examples of reactions where the stereochemical outcome of transformations involving dihydropyrrole-related structures is a key feature.
| Reaction Type | Reactants | Outcome | Stereochemistry | Reference |
| Three-component reaction | Chalcone, Benzylamine, Benzaldehyde | Polysubstituted dihydropyrroles | Formation of major and minor diastereomers | researchgate.net |
| Hetero-Diels-Alder | Ethyl nitrosoacrylate, Pyrrole | Open-chain oxime | Single stereoisomer | nih.govfrontiersin.org |
| Hetero-Diels-Alder | Ethyl nitrosoacrylate, 8-Methyl-1,6-dihydropyrrolo[3,2-c]carbazole | Regioisomeric open-chain oximes | Single stereoisomers for each regioisomer | frontiersin.org |
| Ring Expansion | N-Vinylaziridines | Diethyl 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates | Dependent on starting material's substituents | researchgate.net |
Synthetic Utility and Applications As a Building Block
Role as an Intermediate in the Synthesis of Complex Heterocycles
The partially saturated pyrrole (B145914) ring system, often referred to as a pyrroline (B1223166), is a key intermediate for élaborating more complex heterocyclic structures. Its ability to undergo various transformations makes it a valuable precursor in synthetic chemistry.
One significant application is in the synthesis of fused polyheterocyclic systems. For instance, derivatives of 3,4-dihydro-2H-pyrrole are instrumental in constructing the chromeno[3,4-c]pyrrole scaffold. A regioselective one-pot method has been developed utilizing the Barton-Zard reaction, where 3-nitro-2H-chromenes react with ethyl isocyanoacetate to yield 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles. nih.gov This reaction proceeds efficiently in ethanol (B145695) with potassium carbonate as the base, highlighting the role of the pyrrole precursor in forming fused ring systems. nih.gov The 3-nitro-2H-chromenes, containing a β-nitrostyrene fragment, are ideal substrates for this type of cyclization. nih.gov
Furthermore, the dihydropyrrole nucleus is a precursor to the pyrrolizine motif, a core structure found in many natural products. acs.orgnih.gov An organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles (generated in situ from 1H-pyrrole-2-carbinols) with aldehydes provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov This method demonstrates the transformation of a simple pyrrole derivative into a more complex, stereochemically rich bicyclic heterocycle.
Construction of Functionalized Pyrrole Derivatives
The 3,4-dihydro-2H-pyrrole-2-carboxylate framework allows for the straightforward introduction of various substituents, leading to a diverse library of functionalized pyrrole derivatives.
A direct pathway to synthesizing substituted derivatives involves the cyclization of 2-amino-5-oxonitriles. mdpi.com These precursors are accessible through the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones. mdpi.com Subsequent selective deprotection and in situ cyclization yield trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.com These carbonitriles can be further transformed; for example, reaction with HCl in methanol (B129727), followed by treatment with water, can produce the corresponding esters and amides. mdpi.com
Another strategy involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. nih.gov These intermediates are particularly versatile. They can be converted into 2,4-disubstituted pyrroles through a microwave-induced dehydrocyanation, effectively removing the nitrile group and aromatizing the ring. nih.gov Alternatively, oxidation of these same dihydropyrrole carbonitrile intermediates with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) leads to the formation of 3,5-disubstituted pyrrole-2-carbonitriles, preserving the nitrile functionality while achieving aromatization. nih.govnih.gov
The following table summarizes the transformation of 3,4-dihydro-2H-pyrrole intermediates into different functionalized pyrroles.
| Intermediate | Reagent/Condition | Product Type | Ref |
| 3,4-dihydro-2H-pyrrole-2-carbonitriles | Microwave irradiation | 2,4-disubstituted pyrroles | nih.gov |
| 3,4-dihydro-2H-pyrrole-2-carbonitriles | DDQ (Oxidation) | 3,5-disubstituted pyrrole-2-carbonitriles | nih.govnih.gov |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | HCl/Methanol, then H₂O | 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters and amides | mdpi.com |
Precursor for Advanced Organic Scaffolds
The dihydropyrrole core serves as a foundational scaffold for building more elaborate and functionally significant organic structures, including porphyrinoids and complex alkaloids. Ethyl 3,4-diethylpyrrole-2-carboxylate, a closely related derivative, is explicitly described as a versatile precursor for pyrrole-based macrocycles and chromophores. researchgate.net
This building block is a key structural feature in various porphyrins and porphyrinoids. researchgate.netfrontierspecialtychemicals.com A decagram-scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate has been developed, underscoring its importance as a starting material for these complex macrocyclic scaffolds. researchgate.net
The pyrrole-2-carboxylate moiety is also central to the lamellarin class of marine alkaloids. researchgate.netchim.it These natural products possess a 3,4-diarylpyrrole-2-carboxylic acid core. chim.it The synthesis of these complex scaffolds often relies on methods like the Barton-Zard reaction to construct the central, highly substituted pyrrole ring. researchgate.net The chromenopyrrole scaffold, which is the basis for type I lamellarin alkaloids, is another example of an advanced organic scaffold derived from pyrrole precursors. nih.gov
Application in Natural Product Synthesis
Derivatives of ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate are directly implicated in the total synthesis of several natural products. The structural motif of 3,4-diaryl-pyrrole-2-carboxylic acid is the defining feature of the simpler lamellarin marine alkaloids, such as lamellarin O and lamellarin Q. chim.it Synthetic routes to these compounds have been established where the key step is the construction of this substituted pyrrole core. researchgate.netchim.it
Furthermore, reactive pyrrole intermediates derived from pyrrole-2-carbinols, known as 2-methide-2H-pyrroles or azafulvenes, are recognized as important intermediates in the biosynthesis of natural products like porphyrins and the antibiotic nonylprodigiosin. acs.orgnih.gov While these are biosynthetic pathways, they inspire synthetic strategies that leverage the reactivity of the pyrrole nucleus to achieve the synthesis of complex natural molecules. nih.gov
Development of Novel Methodologies Utilizing the Dihydropyrrole Nucleus
The unique reactivity of the dihydropyrrole nucleus has spurred the development of new and efficient synthetic methods.
A notable example is the hydrogenative cyclization of nitro ketones to produce a wide range of 3,4-dihydro-2H-pyrroles. nih.govnih.gov This method utilizes a highly active and reusable nickel catalyst and is significant for its broad scope and use of readily available starting materials (ketones, aldehydes, and nitroalkanes). nih.govnih.gov The reaction demonstrates excellent functional group tolerance, including methoxy, alcohol, and even trifluoromethyl groups. nih.gov
The Barton-Zard reaction represents another key methodology, providing a one-pot synthesis of chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes and ethyl isocyanoacetate. nih.gov This approach is highly efficient, with reactions often completing in as little as 30 minutes at reflux, yielding products in the 63–94% range. nih.gov
In the realm of asymmetric synthesis, an organocatalytic [6+2]-cycloaddition has been developed to produce chiral 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov This one-step procedure is catalyzed by a chiral BINOL-derived phosphoric acid and proceeds with high diastereo- and enantioselectivity, constructing three contiguous stereocenters in a single transformation. acs.orgnih.gov
The following table highlights some of the novel synthetic methodologies.
| Methodology | Starting Materials | Catalyst/Reagent | Product | Ref |
| Hydrogenative Cyclization | Ketones, Aldehydes, Nitroalkanes | Ni/SiO₂ | 3,4-dihydro-2H-pyrroles | nih.govnih.gov |
| Barton-Zard Reaction | 3-Nitro-2H-chromenes, Ethyl isocyanoacetate | K₂CO₃ | 2,4-dihydrochromeno[3,4-c]pyrroles | nih.gov |
| [6+2]-Cycloaddition | 1H-pyrrole-2-carbinols, Aryl acetaldehydes | BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | acs.orgnih.gov |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while advanced 2D NMR techniques establish connectivity and spatial relationships.
In a stereochemical study of methyl esters of 3,4-dihydro-2H-pyrrole-2-carboxylate, ¹H NMR parameters were instrumental in confirming the stereochemistry of molecules prepared via 1,3-dipolar cycloaddition reactions. researchgate.net The chemical shifts (δ) and coupling constants (J) of the protons on the pyrroline (B1223166) ring are particularly sensitive to their stereochemical orientation (cis/trans) and the puckering of the five-membered ring.
The pyrrolidine (B122466) ring, a saturated analog, is known to adopt non-planar envelope (Cₛ) or twist (C₂) conformations to relieve torsional strain. dtic.mil Similarly, the dihydropyrrole ring of the title compound is expected to be conformationally flexible. The exact conformation can be inferred from the vicinal proton-proton coupling constants (³JHH) through the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. For instance, a large coupling constant between protons on C3 and C4 would suggest a different dihedral angle, and thus a different ring pucker, than a small coupling constant.
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
|---|---|---|---|---|
| 2 | -CH | ~4.0 - 4.5 | ~65 - 75 | Proton at the chiral center, coupled to C3 protons. |
| 3 | -CH₂ | ~1.9 - 2.5 | ~25 - 35 | Diastereotopic protons, coupled to C2 and C4 protons. |
| 4 | -CH₂ | ~2.8 - 3.4 | ~45 - 55 | Protons adjacent to the imine nitrogen, typically deshielded. |
| 5 | C=N | - | ~170 - 180 | Imine carbon, key feature in the ¹³C spectrum. |
| Ester C=O | C=O | - | ~170 - 175 | Carbonyl carbon of the ester. |
| Ester -OCH₂ | -CH₂ | ~4.1 - 4.4 (quartet) | ~60 - 65 | Coupled to the methyl protons. |
| Ester -CH₃ | -CH₃ | ~1.2 - 1.4 (triplet) | ~14 - 15 | Coupled to the methylene (B1212753) protons. |
Mass Spectrometry Techniques for Mechanistic Pathway Confirmation
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for confirming its structure through analysis of fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically used to observe the protonated molecular ion [M+H]⁺, confirming the molecular formula (C₇H₁₁NO₂; MW = 141.16 g/mol ).
Electron Ionization (EI) is a higher-energy technique that induces reproducible fragmentation, providing a structural fingerprint of the molecule. The fragmentation pathways can be used to confirm reaction mechanisms, for instance, by verifying the incorporation of isotopic labels or by identifying intermediates in a synthetic sequence.
The fragmentation of this compound under EI conditions is expected to be directed by the functional groups present: the cyclic imine and the ethyl ester. Key fragmentation pathways would include:
Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the C-O bond of the ester is a common fragmentation pathway for esters, leading to the formation of a stable acylium ion. libretexts.org
Loss of ethylene (B1197577): A McLafferty-type rearrangement can occur in the ethyl ester, leading to the elimination of a neutral ethylene molecule (C₂H₄).
Ring-opening and subsequent fragmentation: The pyrroline ring can undergo cleavage, particularly alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines and imines. researchgate.net This can lead to the loss of small neutral molecules like ethylene or HCN.
Decarboxylation: Loss of the entire carbethoxy group (-•COOCH₂CH₃) can also occur.
By analyzing the masses of the fragment ions produced, researchers can piece together the molecular structure and confirm that the desired product has been formed in a reaction. For example, in a synthesis starting from a labeled precursor, the presence of the label in a specific fragment can confirm the proposed mechanistic pathway.
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 141 | [M]⁺• | Molecular Ion |
| 112 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |
| 96 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |
| 68 | [M - •COOCH₂CH₃]⁺ | Loss of the carbethoxy group. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by characteristic absorptions of the ester and imine groups. msu.eduspecac.com
The most prominent peaks are:
C=O Stretch: A strong, sharp absorption band typically appears in the range of 1735-1750 cm⁻¹ for the ester carbonyl group. msu.edu
C=N Stretch: The imine double bond gives rise to a medium-to-strong absorption in the 1640-1690 cm⁻¹ region. researchgate.net The exact position depends on ring strain and conjugation.
C-O Stretch: A strong band corresponding to the C-O single bond of the ester is expected between 1150-1250 cm⁻¹.
C-H Stretch: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹.
IR spectroscopy is particularly useful for reaction monitoring. For example, in the synthesis of this compound via the cyclization of an amino acid precursor, one could monitor the disappearance of the amine N-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of the C=N stretching band to track the progress of the reaction. dtic.mil
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the C=N double bond of the imine. Simple, non-conjugated imines typically exhibit a weak n→π* transition at longer wavelengths (around 230-250 nm) and a stronger π→π* transition at shorter wavelengths (<200 nm). Unconjugated ester carbonyls also have a weak n→π* transition around 210 nm, which is often not practically useful. libretexts.org The position of the maximum absorbance (λₘₐₓ) can be influenced by the solvent polarity. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a valuable tool for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes in conjugation.
Chromatographic Methods for Purity Assessment and Isolation of Diastereomers (e.g., HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.
For routine purity analysis, reversed-phase HPLC (RP-HPLC) is often used. A C18 (octadecylsilyl) stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like trifluoroacetic acid, can effectively separate the target compound from starting materials, by-products, and other impurities. Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs.
A significant challenge arises when the synthesis produces a mixture of stereoisomers. Since the C2 position is a chiral center, enantiomers are possible. If other chiral centers are present in a derivative, diastereomers may be formed. While diastereomers have different physical properties and can often be separated by standard chromatography (normal-phase or reversed-phase), the separation of enantiomers requires a chiral environment. mdpi.com
Chiral HPLC is the method of choice for separating enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H), are widely used and have proven effective for resolving a broad range of chiral compounds. nih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Optimization of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is crucial for achieving baseline resolution. nih.govcsfarmacie.cz
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if available for derivatives)
While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of a suitable solid derivative provides the most unambiguous method for determining its three-dimensional structure, including its absolute stereochemistry. nih.govresearchgate.net
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise electron density map of the molecule, from which the positions of all atoms can be determined with high accuracy. This allows for the definitive determination of bond lengths, bond angles, and torsional angles.
For a chiral molecule, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) of each stereocenter, provided a heavy atom is present in the structure or the crystal quality is exceptionally high. This method is considered the gold standard for assigning absolute stereochemistry.
The crystal structure of a derivative also reveals detailed information about the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. For example, the crystal structure of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, a related derivative, shows a nearly planar five-membered pyrrole (B145914) ring and reveals how intermolecular N—H⋯O and C—H⋯O interactions dictate the supramolecular assembly in the crystal lattice. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.7485 (2) |
| b (Å) | 7.0611 (2) |
| c (Å) | 17.2167 (5) |
| β (°) | 95.103 (2) |
| Volume (ų) | 938.24 (5) |
| Key Feature | Molecules are linked by weak intermolecular N—H⋯O hydrogen bonds into zigzag chains. |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
For analogous systems, such as the intermediates in proline-catalyzed aldol (B89426) reactions, DFT calculations have been instrumental in understanding their stability and reactivity. acs.orgnih.gov For Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, such calculations would likely reveal a polarized distribution of charge, with the nitrogen atom and the carbonyl group of the ester influencing the electronic properties of the pyrroline (B1223166) ring. The HOMO-LUMO gap would be a key parameter in assessing its kinetic stability and its potential to participate in cycloaddition or other reactions.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds, is presented below.
| Property | Hypothetical Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |
Computational Modeling of Reaction Mechanisms and Transition States
The computational modeling of reaction mechanisms involving this compound would be crucial for understanding its formation and subsequent transformations. This molecule is structurally related to the cyclic imine intermediates that can be formed from proline derivatives. A key reaction pathway for its formation is the 1,3-dipolar cycloaddition of an azomethine ylide with an acrylate.
Theoretical studies on the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles have been extensively performed. wikipedia.orgmdpi.com These studies use DFT to locate the transition state structures and calculate the activation energies for different reaction pathways. This allows for the prediction of regio- and stereoselectivity. For the reaction forming a substituted pyrrolidine (B122466) from an azomethine ylide and ethyl acrylate, computational models can explain why certain isomers are favored. mdpi.com
Although a specific study on the formation of this compound was not found, the principles are directly applicable. A computational investigation would likely model the concerted, asynchronous transition state of the cycloaddition, providing geometric parameters and the energy barrier for the reaction.
Prediction of Conformational Preferences and Stereoisomeric Stability
In studies of proline derivatives, conformational analysis has been critical in explaining the stereochemical outcomes of reactions they catalyze. acs.org The puckering of the pyrrolidine ring and the orientation of substituents are known to influence the accessibility of the catalytic sites. For this compound, the relative stability of its enantiomers and diastereomers (if substituted) could be predicted by calculating their ground-state energies. These calculations would be essential for understanding its chiroptical properties and its interactions in a chiral environment.
A hypothetical relative energy table for different conformers is shown below.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C2-C3-C4) |
| Envelope 1 | 0.0 | 25.0° |
| Envelope 2 | 1.2 | -24.5° |
| Twist 1 | 2.5 | 15.0° / -15.0° |
Molecular Dynamics Simulations for Intermolecular Interactions (if applicable)
While no specific molecular dynamics (MD) simulations for this compound have been published, this technique would be valuable for studying its behavior in solution or its interaction with other molecules. MD simulations model the movement of atoms over time, providing insights into dynamic processes.
For instance, MD simulations could be used to study the solvation of this compound in different solvents, revealing the structure of the solvent shell and the nature of intermolecular interactions, such as hydrogen bonding with protic solvents. If this molecule were to be studied as a ligand for a biological target, MD simulations would be essential for understanding the binding dynamics, the stability of the ligand-receptor complex, and the role of specific intermolecular contacts. In the broader context of proline derivatives, MD simulations have been used to explore their interactions within enzyme active sites.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing key intermediates like ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate. Future research in this area will likely concentrate on several key aspects to minimize environmental impact and enhance efficiency.
One promising direction is the advancement of organocatalysis . The use of small organic molecules as catalysts avoids the toxicity and cost associated with heavy metals. Research will likely focus on designing new chiral amines or acids that can catalyze the asymmetric cyclization reactions to form the dihydropyrrole ring with high enantioselectivity and yield.
Another critical area is the exploration of photoredox catalysis . This technique utilizes visible light to drive chemical reactions, offering a more energy-efficient and environmentally friendly alternative to traditional heating methods. The development of new photosensitizers that can facilitate the key bond-forming steps in the synthesis of this compound under mild conditions is an active area of investigation.
Furthermore, the principles of atom economy will be central to future synthetic designs. This involves maximizing the incorporation of all starting materials into the final product, thereby minimizing waste. Strategies such as cycloaddition reactions, which are inherently atom-economical, will be further explored to construct the dihydropyrrole core.
The use of biocatalysis , employing enzymes to perform specific synthetic transformations, also presents a significant opportunity for sustainable synthesis. Engineered enzymes could offer unparalleled selectivity and operate under mild, aqueous conditions, representing a truly green approach to the synthesis of this important chiral building block.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of this compound is understood, there remains a vast, underexplored landscape of chemical transformations. Future research will aim to unlock new reactivity patterns, leading to the synthesis of novel and complex molecules.
A key area of interest is the further exploration of cycloaddition reactions . The endocyclic double bond of the dihydropyrrole ring is a versatile handle for various cycloadditions. For instance, its participation in [3+2] cycloadditions with azomethine ylides or nitrile oxides could lead to the rapid construction of complex, fused heterocyclic systems. Research into novel dipolarophiles and reaction conditions will be crucial.
The investigation of C-H functionalization represents another frontier. Directly activating and functionalizing the C-H bonds of the dihydropyrrole ring would provide a highly efficient and step-economical way to introduce new substituents and build molecular complexity. This could involve transition-metal-catalyzed cross-coupling reactions or directed metalation-substitution sequences.
Furthermore, the development of unprecedented rearrangements and cascade reactions initiated from this compound is a compelling avenue. By carefully designing reaction conditions and substrates, it may be possible to trigger complex molecular reorganizations that lead to structurally unique and valuable products in a single synthetic operation.
Design and Synthesis of Advanced Dihydropyrrole-Based Molecular Architectures
The unique structural and electronic properties of the dihydropyrrole core make it an attractive scaffold for the construction of advanced molecular architectures with tailored functions. Future research in this domain will likely bridge the gap between synthetic chemistry and materials science.
One exciting direction is the synthesis of dihydropyrrole-containing macrocycles and cages . By incorporating the dihydropyrrole unit into larger cyclic structures, it may be possible to create novel host molecules for molecular recognition and sensing applications. The defined geometry of the dihydropyrrole can impart specific shapes and functionalities to these macrocyclic systems.
The development of dihydropyrrole-based ligands for catalysis is another promising area. The nitrogen atom and the potential for introducing other donor atoms onto the ring make dihydropyrroles excellent candidates for coordinating to metal centers. Chiral dihydropyrrole ligands could find applications in asymmetric catalysis, enabling the synthesis of a wide range of enantiomerically pure compounds.
Furthermore, the synthesis of dihydropyrrole-based oligomers and polymers could lead to new functional materials. The properties of these materials, such as their conductivity, optical properties, and self-assembly behavior, could be tuned by modifying the substituents on the dihydropyrrole ring and controlling the polymer architecture.
Integration into Flow Chemistry or Continuous Manufacturing Processes
To meet potential industrial demand and improve the efficiency and safety of its synthesis, the integration of the production of this compound into flow chemistry or continuous manufacturing processes is a critical future direction.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. These include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purities. Research will focus on developing robust and scalable flow protocols for the key synthetic steps.
The design of microreactors specifically tailored for the synthesis of dihydropyrrole derivatives will be a key enabling technology. These reactors can provide precise control over reaction parameters, leading to more consistent product quality and reduced waste.
Moreover, the development of in-line purification and analysis techniques will be crucial for creating a truly continuous manufacturing process. This would allow for the real-time monitoring of the reaction and the isolation of the final product without the need for traditional batch-wise workup and purification steps. The successful implementation of these technologies would represent a significant leap forward in the efficient and sustainable production of this valuable chemical compound.
Q & A
Q. What are the key structural features and spectroscopic identification methods for Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate?
Methodological Answer: The compound has the molecular formula C₁₃H₁₅NO₂ (molecular weight: 217.26 g/mol) and features a partially saturated pyrrole ring with an ester group at the 2-position . Key identification methods include:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and ring saturation.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M]+ at m/z 217.26) .
- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm⁻¹ for ester carbonyl groups and ~2900 cm⁻¹ for C-H stretches in the dihydropyrrole ring .
Q. What are common synthetic routes for this compound?
Methodological Answer: A widely used method involves cyclization of precursors under basic conditions:
Precursor Preparation : React phenylacetonitrile with ethyl acetoacetate in the presence of a base (e.g., K₂CO₃) to form an intermediate.
Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄ or PPA) to yield the dihydropyrrole core.
Esterification : Final esterification with ethanol under reflux .
Key Considerations : Optimize reaction time and temperature to minimize side products like over-oxidized pyrroles.
Q. What types of chemical reactions are typical for this compound?
Methodological Answer: The dihydropyrrole ring and ester group enable:
- Oxidation : Using KMnO₄ or CrO₃ to form pyrrole-2-carboxylic acid derivatives.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the ring further.
- Substitution : Electrophilic substitution (e.g., nitration or halogenation) at the 5-position of the pyrrole ring .
Note : Monitor reaction progress via TLC or HPLC to isolate intermediates.
Advanced Research Questions
Q. How can palladium-catalyzed methods functionalize this compound?
Methodological Answer: Pd catalysis enables C-H functionalization for advanced derivatives:
- Vinylation : Use Pd₂(dba)₃ with bulky ligands (e.g., P(3,5-(CF₃)₂C₆H₃)₃) to introduce vinyl groups at the 2-position. Reaction conditions: 135°C, 17 hours, toluene/EtOAc solvent .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to attach aromatic groups.
Data Insight : Yields for Pd-catalyzed reactions range from 30–50%, requiring optimization of ligand ratios and temperature .
Q. How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer: Discrepancies in yields (e.g., 31% in Pd-catalyzed reactions vs. 40–50% in classical methods) arise from:
- Catalyst Loading : Higher Pd₂(dba)₃ concentrations (>5 mol%) may improve yields but increase costs.
- Purification Techniques : Use preparative HPLC or recrystallization instead of column chromatography for polar intermediates.
- Reaction Scale : Microscale reactions (<1 mmol) often report lower yields due to handling losses .
Q. What computational strategies predict regioselectivity in substitution reactions?
Methodological Answer:
- DFT Calculations : Model electrophilic attack at the 5-position using Gaussian or ORCA software. The electron-rich dihydropyrrole ring favors substitutions here.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify nucleophilic sites.
- Kinetic Studies : Compare activation energies for competing pathways (e.g., 3- vs. 5-substitution) using Arrhenius plots .
Q. How to characterize crystal structures of derivatives using SHELX?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines positional and thermal parameters. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
